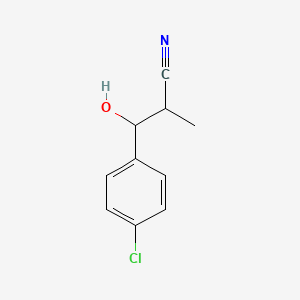

3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxy-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKJAJFJJUEPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831239-10-2 | |

| Record name | 3-(4-chlorophenyl)-3-hydroxy-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 3-(4-chlorophenyl)-2-methylpropanone.

Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxy-2-methylpropanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile and analogous compounds:

Key Comparisons:

The nitro group in (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile introduces strong electron-withdrawing effects, likely increasing reactivity in electrophilic aromatic substitution or cycloaddition reactions.

Substituent Positioning: The methyl group at C2 in the target compound introduces steric hindrance, which could slow reaction kinetics compared to unsubstituted analogs.

Biological Activity :

- While the target compound lacks direct cytotoxicity data, structurally related chlorophenyl derivatives, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, exhibit cytotoxic effects (IC₅₀ = 100 µg/mL) . The hydroxyl group in the target may reduce cytotoxicity compared to ketone or nitro derivatives.

Synthetic Utility: Compounds like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate are modified into HDAC inhibitors, suggesting the target’s hydroxy and nitrile groups could serve as handles for derivatization in drug discovery.

Computational Insights:

DFT studies on analogs like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal that chlorophenyl substituents influence electronic properties (e.g., HOMO-LUMO gaps). The target’s hydroxyl and methyl groups may similarly modulate its electronic profile, affecting stability and interaction with biological targets.

Biological Activity

3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile, also known by its chemical formula CHClNO, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Structural Information

- Molecular Formula : CHClNO

- SMILES Notation : CC(C#N)C(C1=CC=C(C=C1)Cl)O

- InChI : InChI=1S/C10H10ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,1H3

Biological Activity

Research indicates that this compound possesses various biological activities, particularly in the context of cell signaling and potential therapeutic applications.

The compound is thought to exert its biological effects through the modulation of specific biochemical pathways. It has been studied for its ability to influence melanin production in melanoma cell lines. In vitro studies have shown that it can inhibit melanin production by affecting the expression of key genes involved in melanogenesis, such as Tyrosinase (Tyr), Microphthalmia-associated transcription factor (Mitf), and Tyrosinase-related proteins (Tyrp-1 and Tyrp-2) .

Case Studies

-

Melanin Production Inhibition :

- In a study involving B16F10 mouse melanoma cells, this compound demonstrated significant inhibitory effects on melanin production at concentrations as low as 6.25 μM. This effect was attributed to downregulation of melanogenic gene expression .

- The compound also showed no cytotoxicity in human keratinocytes and fibroblasts, indicating a favorable safety profile for potential dermatological applications .

- Skin Penetration Studies :

Comparative Data Table

The following table summarizes the key findings related to the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile?

The compound can be synthesized via condensation reactions, as demonstrated in structurally similar nitrile derivatives. For example, (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile was prepared using sulfonamide intermediates and aldehyde precursors under basic conditions . Another approach involves electrophilic substitution or nucleophilic addition to introduce the hydroxy and nitrile groups. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products.

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as shown in studies of ethyl 3-(4-chlorophenyl)pyrrolopyrimidine derivatives . Complementary techniques include:

- NMR : Analyze chemical shifts for the chlorophenyl (δ ~7.3–7.5 ppm), hydroxy (δ ~2.5–5.0 ppm), and nitrile (no direct proton signal) groups.

- IR : Confirm nitrile absorption at ~2240 cm⁻¹ and hydroxy stretching (broad peak ~3200–3600 cm⁻¹).

- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

While specific safety data for this compound are limited, structurally related nitriles (e.g., 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile) require:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation .

- First aid : Immediate removal of contaminated clothing and thorough rinsing of skin/eyes .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. For example, single-crystal X-ray studies resolved disorder in pyrrolopyrimidine derivatives by refining occupancy factors for disordered atoms . Advanced NMR techniques (e.g., 2D NOESY, variable-temperature NMR) can also clarify conformational dynamics in solution.

Q. What strategies optimize regioselectivity in derivatization reactions?

The hydroxy and nitrile groups offer distinct reactivity. For example:

- Oxidation : Convert the hydroxy group to a ketone using mild oxidizing agents (e.g., PCC), as demonstrated in studies of 2-(4-nitrophenyl)-3-hydroxypropenal derivatives .

- Nitrile functionalization : Reduce to an amine (e.g., via catalytic hydrogenation) or hydrolyze to a carboxylic acid under acidic/basic conditions. Solvent choice (polar aprotic vs. protic) and catalysts (e.g., Lewis acids) significantly influence selectivity.

Q. How does steric hindrance from the 2-methyl group affect reaction pathways?

The methyl group adjacent to the nitrile may slow nucleophilic attacks at the nitrile carbon. Computational modeling (e.g., DFT) can predict steric and electronic effects. Experimental validation via kinetic studies under varying substituent conditions (e.g., substituting methyl with bulkier groups) is recommended.

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Chlorophenyl-nitrile derivatives are key intermediates in bioactive molecules. For instance, (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol analogs are used in antiviral and antifungal agents . The nitrile group can act as a precursor for tetrazole or amide moieties in drug candidates.

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in melting points or purity assessments?

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to purify the compound and verify melting point reproducibility.

- HPLC-MS : Quantify impurities (e.g., unreacted starting materials) using gradient elution methods.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with purity .

Q. What experimental designs mitigate byproduct formation during synthesis?

- Stepwise monitoring : Use TLC or in-situ IR to track reaction progress.

- Protecting groups : Temporarily block the hydroxy group (e.g., silylation) to prevent unwanted side reactions.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps involving the chlorophenyl ring .

Applications in Mechanistic Studies

Q. How can this compound be used to study hydrogen-bonding networks?

The hydroxy and nitrile groups can participate in intermolecular hydrogen bonds, influencing crystal packing. X-ray crystallography and Hirshfeld surface analysis (e.g., using CrystalExplorer) quantify interactions like O–H···N≡C and C–H···π contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.